Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate

Catalog No.
S8329912
CAS No.
M.F
C11H16N4O3
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyrid...

Product Name

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate

IUPAC Name

tert-butyl N-[6-[(E)-N'-hydroxycarbamimidoyl]pyridin-3-yl]carbamate

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(16)14-7-4-5-8(13-6-7)9(12)15-17/h4-6,17H,1-3H3,(H2,12,15)(H,14,16)

InChI Key

LCLNLJVXCKBBTK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)/C(=N\O)/N

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a pyridine ring, and a hydroxycarbamimidoyl moiety. The chemical formula for this compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, and it possesses a molecular weight of approximately 290.32 g/mol. This compound falls under the category of carbamates, which are esters or salts of carbamic acid, and are known for their diverse applications in pharmaceuticals and agrochemicals.

, including:

  • Nucleophilic Substitution: The nitrogen atom in the hydroxycarbamimidoyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the carbamate moiety can undergo hydrolysis to yield the corresponding amine and carbonic acid derivatives.
  • Condensation Reactions: The presence of hydroxyl and amine groups enables condensation reactions with aldehydes or ketones, potentially leading to the formation of more complex structures.

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate has shown potential biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many pyridine derivatives have been studied for their effectiveness against bacterial and fungal pathogens.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting various diseases.
  • Anti-inflammatory Effects: Some related compounds have demonstrated anti-inflammatory activity, suggesting potential therapeutic applications.

The synthesis of tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate can be achieved through several methods:

  • Carbamate Formation: The reaction between tert-butyl isocyanate and an appropriate amine derivative can yield the carbamate.
  • Pyridine Functionalization: Introduction of the hydroxycarbamimidoyl group onto the pyridine ring can be accomplished via nucleophilic substitution or coupling reactions.
  • Protecting Group Strategies: During synthesis, protecting groups may be employed to prevent unwanted reactions at reactive sites until the desired structure is achieved.

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate has several notable applications:

  • Pharmaceutical Development: As a potential drug candidate, it may be explored for treating infections or inflammatory conditions.
  • Agricultural Chemicals: Its biological activity could make it suitable for use as a pesticide or herbicide.
  • Research Reagent: The compound may serve as a tool in biochemical research to study enzyme mechanisms or cellular processes.

Interaction studies involving tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate typically focus on its binding affinity to biological targets:

  • Enzyme Binding: Investigating how the compound interacts with specific enzymes can provide insights into its mechanism of action.
  • Receptor Interaction: Studies may also explore its affinity for various receptors involved in signaling pathways relevant to disease processes.

Several compounds share structural features with tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl pyridin-3-ylcarbamatePyridine ring, carbamate groupSimpler structure; lacks hydroxycarbamimidoyl moiety
Tert-butyl N-(2-hydroxyethyl)carbamateHydroxyl group presentDifferent alkyl side chain; potential for different biological activity
Tert-butyl 4-(6-(methylsulfonyl)pyridin-3-yl)carbamateSulfonyl substitutionEnhanced solubility properties; distinct reactivity

These compounds highlight the uniqueness of tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate due to its specific functional groups that may influence both its reactivity and biological properties.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

252.12224039 g/mol

Monoisotopic Mass

252.12224039 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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